molecular formula C14H19ClO B2665196 2-Chloro-1-(2,4-diisopropylphenyl)ethanone CAS No. 164165-76-8

2-Chloro-1-(2,4-diisopropylphenyl)ethanone

Cat. No. B2665196
CAS RN: 164165-76-8
M. Wt: 238.76
InChI Key: NDJCOGQLLACMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(2,4-diisopropylphenyl)ethanone is a chemical compound with the molecular formula C14H19ClO and a molecular weight of 238.75 . It is used in biochemical research .


Molecular Structure Analysis

The molecule contains a total of 35 bonds. There are 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ketone (aromatic) .

Scientific Research Applications

Biotransformation and Synthesis of Chiral Intermediates

A novel bacterial strain, ZJPH1806, capable of biocatalysis of 2-chloro-1-(2,4-dichlorophenyl) ethanone, has been isolated, leading to the highly stereoselective synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of the antifungal agent Miconazole. This process demonstrates a high yield and enantiomeric excess, providing a valuable method for drug synthesis (Miao et al., 2019).

Heterocyclization to Isoflavones

The condensation of 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one has shown the heterocyclization of 1-(2,4-dihydroxyphenyl)ethanone derivatives to isoflavones. This process yields various N,O- and N,N-heterocycles, indicating its potential for synthesizing complex organic molecules (Moskvina et al., 2015).

Enzymatic Process for Chiral Alcohol

An enzymatic process has been developed for transforming 2-chloro-1-(3,4-difluorophenyl)ethanone into (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for Ticagrelor synthesis. This process highlights the efficiency of ketoreductase KR-01, offering a green and high-yield pathway for industrial applications (Guo et al., 2017).

Crystal Structure Analysis

The crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime has been determined, offering insights into the molecular conformation and potential for designing related compounds with specific properties (Zheng et al., 2014).

Microbial Dehalorespiration

Desulfitobacterium dichloroeliminans strain DCA1, an anaerobic dehalorespiring bacterium, demonstrates the ability to convert vicinal dichlorinated alkanes into completely dechlorinated products. This unique biochemistry presents opportunities for bioremediation and fine-chemical synthesis (De Wildeman et al., 2003).

Polymer Microstructure

The synthesis of {1-{6-((2,6-diisopropylphenyl)-ethaneimidoyl)-2-pyridinyl}-1-ethanone}iron(II) dichloride and its use as a catalyst for polyethylene production highlights the influence of ligand on polymer microstructure. This research offers insights into the design of catalysts for specific polymer properties (Fernandes et al., 2002).

properties

IUPAC Name

2-chloro-1-[2,4-di(propan-2-yl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO/c1-9(2)11-5-6-12(14(16)8-15)13(7-11)10(3)4/h5-7,9-10H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJCOGQLLACMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(=O)CCl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2,4-diisopropylphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.